4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyl group at the 4-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
It’s known that this compound and its derivatives have a broad range of biological properties , suggesting that they may interact with multiple targets in the body.
Mode of Action
It’s known that the esters of this compound show unusually high reactivity towards n-nucleophiles . This suggests that the compound may interact with its targets through nucleophilic reactions, leading to changes in the targets’ functions.
Biochemical Pathways
Given the compound’s broad range of biological properties , it’s likely that it affects multiple pathways, leading to various downstream effects.
Result of Action
Given the compound’s broad range of biological properties , it’s likely that it induces various molecular and cellular changes.
Action Environment
It’s known that the esters of this compound are extremely stable to the action of alkali metal hydroxides due to the formation of inert salts at the 4-oh group . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits high reactivity towards N-nucleophiles, which is essential for its participation in biochemical pathways . The compound is known to form inert salts with alkali metal hydroxides, which contributes to its stability in biochemical environments . Additionally, this compound has been shown to interact with enzymes involved in analgesic pathways, enhancing its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, this compound has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit enzymes involved in pain pathways, thereby providing analgesic effects . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound is known to be stable under various conditions, maintaining its biochemical activity over extended periods . It can undergo degradation in the presence of strong acids or bases, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as pain relief and anti-inflammatory activity . At high doses, it can cause adverse effects, including toxicity and organ damage . These findings highlight the importance of dosage optimization in the therapeutic use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the metabolism of quinolone derivatives, leading to the formation of active metabolites . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels . These interactions underscore the compound’s role in regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biochemical activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with transcription factors to modulate gene expression . This subcellular localization is essential for the compound’s role in regulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of commercially available anthranilate derivatives. One common method includes the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed ester condensation . Another approach involves the use of monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of phase-transfer catalysis (PTC) to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Ciprofloxacin: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Oxolinic Acid: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. Unlike its analogs, which are primarily used as antibiotics, this compound and its derivatives have broader applications, including potential use in pain management and enzyme inhibition .
Properties
IUPAC Name |
4-hydroxy-2-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-8-5-3-1-2-4-6(5)11-9(13)7(8)10(14)15/h1-4H,(H,14,15)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBJIWLJHQOTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715998 | |
Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73776-24-6, 72963-93-0 | |
Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and what are some common derivatives?
A1: this compound, often found as a core structure in various research papers, features a quinolone backbone with a carboxylic acid group at the 3rd position and a hydroxyl group at the 4th position. Numerous derivatives have been synthesized by adding substituents to the nitrogen at the 1st position, as well as modifying the carboxylic acid group to form esters and amides. These modifications significantly influence the biological activity and physicochemical properties of the resulting compounds.
Q2: How does the presence of water affect the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates, and how significant is this impact?
A3: Water contamination in reagents during the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates leads to the formation of 4-hydroxy-1,2-dihydroquinolin-2-ones as byproducts. [] While these impurities might be negligible in small-scale laboratory settings, they can result in significant yield losses during industrial production. []
Q3: Can you elaborate on the tautomeric forms observed in this compound derivatives?
A4: X-ray diffraction studies have shown that 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exists predominantly in the 2-oxo-4-hydroxy tautomeric form in its crystalline state. [] This preference is attributed to the formation of two intramolecular hydrogen bonds (O—H⋯O=C) involving the exocyclic carbonyl and the carboxyl groups. [] This hydrogen bonding pattern influences the bond lengths within the molecule, leading to elongated C=O bonds (both exocyclic and carboxylic) and a shortened exocyclic C—O bond. [] The dihydropyridine ring also experiences bond length alterations due to this hydrogen bonding. []
Q4: What are some of the biological activities reported for this compound derivatives?
A4: This class of compounds exhibits a diverse range of biological activities, including:
- Antitubercular Activity: Several derivatives, particularly the β-N-acylhydrazides and 1-benzyl-4-hydroxy-2-oxo- 1,2,5,6,7,8-hexahydroquinoline-3-carboxamides, have demonstrated potent antitubercular activity against Mycobacterium tuberculosis. [, ]
- Diuretic Activity: Research suggests that certain N-R-amides of this compound possess diuretic properties. []
Q5: How do structural modifications of this compound affect its biological activities?
A6: Modifying the substituents on the nitrogen at the 1st position and the nature of the amide or hydrazide moiety significantly influences the biological activity. For instance, introducing specific groups like benzimidazol-2-yl, pyrimidin-2-yl, or pyrazin-2-yl to the amide functionality can enhance antitubercular activity. [, , ] The size and electronic properties of these substituents play a crucial role in the interaction with the biological target, ultimately affecting the potency and selectivity of the compound.
Q6: Have any analytical methods been employed to study this compound and its derivatives?
A6: Yes, various analytical techniques are used to characterize and quantify these compounds. For instance:
- Luminescence Quenching: Terbium complexes with derivatives like 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid-(4-methyl-pyridin-2-yl)-amide have been utilized to determine the concentration of drugs like carvedilol and drotaverine hydrochloride in dosage forms. [, ] This method relies on the quenching effect of these drugs on the luminescence of the terbium complex.
- Spectroscopic Techniques: NMR spectroscopy, particularly 1H NMR, plays a vital role in confirming the structure of synthesized derivatives. [] The chemical shifts, integrated intensities, and multiplicity of signals provide information about the presence and environment of specific functional groups. Mass spectrometry is another technique employed for structural elucidation, with fragmentation patterns providing insights into the molecule's structure. []
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